molecular formula C7H5BrF2 B3040272 2-Bromo-3,4-difluorotoluene CAS No. 1807187-70-7

2-Bromo-3,4-difluorotoluene

Cat. No.: B3040272
CAS No.: 1807187-70-7
M. Wt: 207.01 g/mol
InChI Key: DYMHELLQRAKBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,4-difluorotoluene is an organic compound with the molecular formula C7H5BrF2. It is a derivative of toluene, where the methyl group is substituted with bromine and two fluorine atoms at the 3 and 4 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,4-difluorotoluene can be synthesized through several methods. One common approach involves the bromination of 3,4-difluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C to prevent over-bromination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-difluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-difluorotoluene depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be readily displaced by nucleophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,4-difluorotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-1,2-difluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMHELLQRAKBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,4-difluorotoluene
Reactant of Route 2
2-Bromo-3,4-difluorotoluene
Reactant of Route 3
Reactant of Route 3
2-Bromo-3,4-difluorotoluene
Reactant of Route 4
Reactant of Route 4
2-Bromo-3,4-difluorotoluene
Reactant of Route 5
Reactant of Route 5
2-Bromo-3,4-difluorotoluene
Reactant of Route 6
2-Bromo-3,4-difluorotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.